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Compound of Interest

Compound Name: (17Z)-Hexacosenoyl-CoA

Cat. No.: B15550686 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
(17Z)-Hexacosenoyl-CoA is a very long-chain monounsaturated fatty acyl-CoA that plays a

role in various cellular processes, including membrane structure and signaling. Its biosynthesis

is a multi-step process localized to the endoplasmic reticulum, involving a cycle of fatty acid

elongation and a terminal desaturation step. This guide provides a comprehensive overview of

the core biosynthetic pathway, including the key enzymes, regulatory mechanisms, and

experimental protocols relevant to its study. The information presented herein is intended to

serve as a valuable resource for researchers in the fields of lipid metabolism, drug discovery,

and biomedical science.

The Core Biosynthetic Pathway
The synthesis of (17Z)-Hexacosenoyl-CoA originates from shorter saturated fatty acyl-CoAs,

which undergo multiple cycles of elongation to reach a 26-carbon chain length, followed by a

desaturation event to introduce a double bond at the 17th position.

Fatty Acid Elongation Cycle
The elongation of very long-chain fatty acids (VLCFAs) is a four-step cyclical process that

occurs in the endoplasmic reticulum. Each cycle adds two carbons from malonyl-CoA to the
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growing acyl-CoA chain. The enzymatic reactions are catalyzed by a membrane-bound protein

complex[1][2].

Condensation: The initial and rate-limiting step is the condensation of a long-chain acyl-CoA

with malonyl-CoA, catalyzed by 3-ketoacyl-CoA synthase, also known as fatty acid elongase

(ELOVL)[3].

Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by 3-

ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to trans-2,3-enoyl-CoA by 3-hydroxyacyl-

CoA dehydratase (HCD).

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by

two carbons, by trans-2,3-enoyl-CoA reductase (TER), also using NADPH.

This cycle is repeated until the desired chain length of 26 carbons (hexacosanoyl-CoA) is

achieved.

Key Elongase: ELOVL1
Mammals possess seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate

specificities[3][4]. The synthesis of C24 and C26 saturated and monounsaturated VLCFAs is

primarily attributed to ELOVL1[4][5][6]. ELOVL1 demonstrates high activity towards C22:0-

CoA, C24:0-CoA, and C26:0-CoA substrates[5].

Desaturation to (17Z)-Hexacosenoyl-CoA
Following the elongation to hexacosanoyl-CoA (C26:0-CoA), a double bond is introduced at the

Δ17 position in the Z-conformation. This reaction is catalyzed by a fatty acid desaturase. While

the specific desaturase responsible for creating a Δ17 double bond in a C26 fatty acid is not

definitively characterized in the literature, Stearoyl-CoA Desaturase 1 (SCD1) is a primary

candidate for the synthesis of monounsaturated fatty acids. SCD1 is known to introduce a cis-

double bond at the Δ9 position of its preferred substrates, palmitoyl-CoA and stearoyl-CoA[7]. It

is plausible that a different desaturase or a variant with altered positional specificity is involved

in the synthesis of (17Z)-Hexacosenoyl-CoA. Another potential candidate is Fatty Acid
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Desaturase 2 (FADS2), which exhibits broader substrate specificity and can catalyze various

desaturation reactions[8].

The proposed biosynthetic pathway is illustrated in the following diagram:
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Proposed biosynthetic pathway for (17Z)-Hexacosenoyl-CoA.

Regulation of the Biosynthetic Pathway
The biosynthesis of (17Z)-Hexacosenoyl-CoA is tightly regulated at the transcriptional level,

primarily through the action of key transcription factors that respond to cellular metabolic status.

Key Transcriptional Regulators
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of

lipogenesis, SREBP-1c activates the expression of genes involved in fatty acid synthesis

and elongation, including ELOVL1 and SCD1[9][10][11].

Liver X Receptor α (LXRα): Activated by oxysterols, LXRα induces the expression of

SREBP-1c, thereby indirectly promoting the synthesis of VLCFAs[1][12][13].

Hepatocyte Nuclear Factor 4α (HNF4α): This transcription factor plays a crucial role in

hepatic lipid metabolism and has been shown to directly regulate the expression of genes

involved in fatty acid desaturation and elongation[14][15][16][17][18].
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The interplay of these transcription factors ensures that the synthesis of (17Z)-Hexacosenoyl-
CoA is coordinated with the overall lipid homeostasis of the cell.
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Transcriptional regulation of the (17Z)-Hexacosenoyl-CoA biosynthetic pathway.

Quantitative Data
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The following table summarizes available quantitative data for VLCFA-CoAs in mammalian

cells. Data for (17Z)-Hexacsenoyl-CoA is sparse, and values for related compounds are

provided for context.

Analyte Cell Line
Concentration
(pmol/106 cells)

Reference

Hexacosenoyl-CoA

(C26:1-CoA)
MCF7 ~10 [3][19]

Hexacosanoyl-CoA

(C26:0-CoA)
MCF7 ~10 [3][19]

Oleoyl-CoA (C18:1-

CoA)
MCF7 ~10 [3][19]

Stearoyl-CoA (C18:0-

CoA)
MCF7 ~10 [3][19]

Lactoyl-CoA HepG2 0.011 [20]

Crotonyl-CoA HepG2 0.032 [21]

Acetyl-CoA HepG2 10.644 [21]

Succinyl-CoA HepG2 25.467 [21]

Experimental Protocols
Measurement of ELOVL1 Activity
This protocol describes an in vitro assay to measure the elongase activity of ELOVL1 using

microsomal fractions.

Materials:

HEK293 cells overexpressing ELOVL1

Microsome isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
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Reaction buffer (e.g., 100 mM potassium phosphate pH 7.2, 2.5 mM MgCl2, 1 mM ATP, 0.5

mM Coenzyme A, 1 mM NADPH)

[14C]-Malonyl-CoA (radiolabeled substrate)

C24:0-CoA (unlabeled substrate)

Scintillation cocktail and counter

Procedure:

Microsome Preparation:

Homogenize ELOVL1-expressing HEK293 cells in ice-cold isolation buffer.

Centrifuge at 10,000 x g for 15 minutes at 4°C to remove mitochondria and cell debris.

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

Resuspend the microsomal pellet in reaction buffer and determine protein concentration.

Elongase Reaction:

In a microcentrifuge tube, combine 50-100 µg of microsomal protein, 10 µM C24:0-CoA,

and reaction buffer to a final volume of 100 µL.

Initiate the reaction by adding 10 µM [14C]-Malonyl-CoA.

Incubate at 37°C for 30 minutes.

Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol.

Saponification and Extraction:

Incubate the reaction mixture at 60°C for 1 hour to saponify the fatty acyl-CoAs.

Acidify the mixture with 200 µL of 4 M HCl.

Extract the fatty acids with three volumes of hexane.
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Pool the hexane fractions and evaporate to dryness under a stream of nitrogen.

Quantification:

Resuspend the dried fatty acids in a small volume of a suitable solvent.

Add scintillation cocktail and measure the radioactivity using a scintillation counter. The

amount of incorporated [14C] corresponds to the ELOVL1 activity.

Workflow for measuring ELOVL1 activity.

Measurement of Fatty Acid Desaturase Activity
This protocol outlines a method to measure the activity of a fatty acid desaturase like SCD1

using gas chromatography-mass spectrometry (GC-MS).

Materials:

Cell line of interest (e.g., HepG2)

[13C]-labeled hexacosanoic acid (C26:0)

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

Fatty acid methyl ester (FAME) derivatization reagent (e.g., BF3 in methanol)

GC-MS system

Procedure:

Cell Culture and Labeling:

Culture cells to near confluency.

Incubate the cells with [13C]-C26:0 for 24 hours.

Lipid Extraction:

Harvest the cells and wash with PBS.
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Extract total lipids using a modified Bligh-Dyer method with chloroform:methanol.

FAME Preparation:

Saponify the lipid extract with methanolic KOH.

Methylate the resulting free fatty acids using BF3 in methanol to form FAMEs.

GC-MS Analysis:

Inject the FAME sample into the GC-MS.

Separate the FAMEs based on their chain length and degree of saturation.

Monitor for the mass-to-charge ratios corresponding to [13C]-C26:0-methyl ester and the

newly synthesized [13C]-C26:1-methyl ester.

Data Analysis:

Calculate the ratio of the peak areas of the product ([13C]-C26:1) to the substrate ([13C]-

C26:0) to determine the desaturase activity.
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Start: Cell Culture
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Workflow for measuring fatty acid desaturase activity.

Conclusion
The biosynthesis of (17Z)-Hexacosenoyl-CoA is a complex and highly regulated process that

is integral to cellular lipid metabolism. The pathway relies on the coordinated action of the fatty

acid elongation machinery, with ELOVL1 playing a central role in generating the C26 backbone,

and a subsequent desaturation step. The transcriptional control by SREBP-1c, LXRα, and
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HNF4α highlights the integration of this pathway with systemic metabolic signals. Further

research is warranted to definitively identify the specific desaturase involved and to elucidate

the precise kinetic parameters of the key enzymes. The methodologies and data presented in

this guide provide a solid foundation for future investigations into the physiological and

pathological roles of (17Z)-Hexacosenoyl-CoA and for the development of therapeutic

strategies targeting its synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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